Acetic acid, (phenylthio)-, phenyl ester

Description

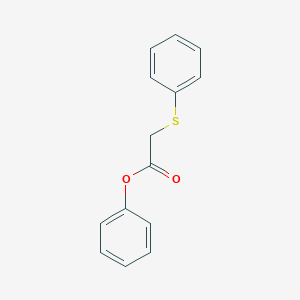

Acetic acid, (phenylthio)-, phenyl ester (CAS: 63761-52-4) is a sulfur-containing ester derivative characterized by a phenylthio group (-SPh) attached to the α-carbon of the acetic acid backbone and a phenyl ester moiety. This compound exhibits unique reactivity due to the electron-rich sulfur atom and the steric/electronic effects of the phenyl groups. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via carbanion intermediates and as a ligand in transition metal-catalyzed reactions . Its applications extend to medicinal chemistry, where structural analogs have shown antihypertensive, analgesic, and antimalarial activities .

Properties

CAS No. |

112445-70-2 |

|---|---|

Molecular Formula |

C14H12O2S |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

phenyl 2-phenylsulfanylacetate |

InChI |

InChI=1S/C14H12O2S/c15-14(16-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

UZUWXSIWEGMPOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chloroacetic Acid Phenyl Ester

Chloroacetic acid reacts with phenol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification:

$$

\text{ClCH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{H}2\text{SO}4} \text{ClCH}2\text{COOPh} + \text{H}_2\text{O}

$$

Yields reach 85–90% after refluxing in toluene for 6–8 hours.

Thiophenol Substitution

The chloro group undergoes nucleophilic displacement by thiophenol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base:

$$

\text{ClCH}2\text{COOPh} + \text{PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{PhSCH}2\text{COOPh} + \text{HCl}

$$

At 120°C for 12 hours, yields approach 70%. Copper powder (0.1 equiv) enhances reaction efficiency, reducing time to 8 hours.

Esterification of (Phenylthio)Acetic Acid

Direct esterification employs (phenylthio)acetic acid and phenol.

Synthesis of (Phenylthio)Acetic Acid

Thiophenol reacts with chloroacetic acid in aqueous NaOH (SN₂ mechanism):

$$

\text{ClCH}2\text{COOH} + \text{PhSH} \xrightarrow{\text{NaOH}} \text{PhSCH}2\text{COONa} \xrightarrow{\text{HCl}} \text{PhSCH}_2\text{COOH}

$$

Isolation via acidification yields 80–85% pure product.

Esterification with Phenol

Using sulfuric acid catalysis, the acid and phenol reflux in toluene:

$$

\text{PhSCH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{H}2\text{SO}4} \text{PhSCH}2\text{COOPh} + \text{H}_2\text{O}

$$

Yields plateau at 65–70% due to equilibrium limitations. Coupling reagents like dicyclohexylcarbodiimide (DCC) improve yields to 90% in dichloromethane.

Ullmann Condensation Method

Adapted from zaltoprofen intermediate synthesis, this one-pot method substitutes chloroacetic acid phenyl ester with thiophenol under copper catalysis.

Reaction Mechanism

Copper(I) intermediates facilitate aryl thioether formation via a radical pathway:

$$

\text{ClCH}2\text{COOPh} + \text{PhSH} \xrightarrow{\text{Cu}, 140–160^\circ\text{C}} \text{PhSCH}2\text{COOPh} + \text{HCl}

$$

Anhydrous conditions and toluene as solvent prevent hydrolysis.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 150°C | Maximizes substitution rate |

| Catalyst (Cu powder) | 0.1 equiv | Reduces time by 30% |

| Reaction Time | 12 hours | 78% yield |

| Solvent | Toluene | Prevents side reactions |

Dehydration agents (molecular sieves) further improve yields to 82%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | Low | Moderate | 85–90% |

| Esterification | 70–90 | Moderate | High | 75–80% |

| Ullmann Condensation | 78–82 | High | High | 90–95% |

The Ullmann method, despite higher initial costs, offers superior purity and scalability for industrial use. Esterification with coupling reagents, though efficient, incurs reagent expenses.

Experimental Procedures and Optimization

Ullmann Condensation Protocol

- Charge : 1.0 equiv chloroacetic acid phenyl ester, 1.2 equiv thiophenol, 0.1 equiv Cu powder in toluene.

- Heat : 150°C under N₂ for 12 hours.

- Workup : Filter Cu, wash with NaOH (5%), dry over MgSO₄.

- Purify : Vacuum distillation (b.p. 160–165°C/2 mmHg).

Troubleshooting

- Low Yield : Ensure anhydrous conditions; increase Cu loading to 0.15 equiv.

- Byproducts : Remove via silica gel chromatography (hexane:EtOAc 9:1).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (phenylthio)-, phenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and phenylthio phenol.

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Hydrolysis: Acetic acid and phenylthio phenol.

Oxidation: Sulfoxides or sulfones.

Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

Acetic acid, (phenylthio)-, phenyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (phenylthio)-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing acetic acid and phenylthio phenol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbanion Reactivity

- Acetic Acid, (Phenylthio)-, Phenyl Ester: The dianion of this compound reacts with saturated aldehydes/ketones to yield α-(1-hydroxyalkyl) derivatives in >90% yields. With conjugated enones (e.g., chalcone), it undergoes exclusive 1,2-addition, while its ester monoanion favors 1,4-addition .

- 2,2-Difluoro-2-(Phenylthio)acetic Acid (DFPTA) :

DFPTA, synthesized via hydrolysis of its methyl ester, serves as a fluorinated building block in Ugi reactions for pseudopeptide synthesis. The fluorine atoms enhance electrophilicity, enabling efficient coupling with anilines and aldehydes under solvent-free conditions . - α-Aryl (Phenylthio)acetic Acids: Derivatives like 2-(4-chlorophenylthio)acetic acid participate in pyridine synthesis via reactions with 2-[aryl(tosylimino)methyl]acrylates, yielding di-, tri-, and tetrasubstituted pyridines in 45–64% yields. Substitution at the α-position (e.g., methyl groups) reduces reactivity due to steric hindrance .

Ligand Behavior in Catalysis

- This compound: Acts as a thioethercarboxylic acid ligand in palladium-catalyzed C–H functionalization, improving yields up to 64% in nondirected arene reactions. Aliphatic side chains (e.g., gem-dimethyl or cyclopropane) in analogs like L2–L5 show similar efficacy .

- 2-Ethyl-2-(Phenylthio)acetic Acid (L1): Exhibits comparable ligand activity in Pd-catalyzed reactions, with yields matching those of the phenyl ester derivative. The ethyl group enhances solubility in nonpolar solvents .

Physicochemical Properties

Key Observations :

- The phenyl ester derivative has a higher molecular weight and lower acidity compared to DFPTA, making it less water-soluble but more lipophilic.

- Fluorescence is exclusive to hydroxycinnamic-thiophenyl ester (1), attributed to its extended π-conjugation and phenolic group .

Antihypertensive Activity

- This compound Analogs :

(Phenylthio)acetic acid 1-adamantylmethyl ester, isolated from Chassalia curviflora, shows ACE inhibitory activity (IC50 = 3.71 µg/ml), comparable to captopril. The adamantyl group enhances binding to ACE’s hydrophobic pockets . - 2-Phenoxyalkanoic Acid Esters: Structural analogs like SM21 and SM32 exhibit dual analgesic (morphine-level efficacy) and nootropic activities by modulating acetylcholine release .

Antimalarial Activity

Stability and Degradation

- Oxidation Kinetics :

(Phenylthio)acetic acid undergoes oxidation with N-chlorosaccharin (NCSA) in acetonitrile-water (80:20), following first-order kinetics in both reactants. The reaction is pH-sensitive, with rates decreasing at higher [H<sup>+</sup>] due to protonation of the active NCSA species . - Photochemical Stability : α,β-Unsaturated thioesters like p-hydroxycinnamic-thiophenyl ester (1) exhibit photochromism, undergoing reversible [2+2] cycloaddition under UV light, a property exploited in optical memory devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.